Dimethylammonium tetrafluoroborate

Perovskite Solar Cells Photovoltaics Additive Engineering

Dimethylammonium tetrafluoroborate (CAS 16970-97-1) is an organic salt composed of the dimethylammonium cation (C₂H₈N⁺) and the tetrafluoroborate anion (BF₄⁻), with a molecular weight of 132.896 g/mol. Its most prominent and rapidly advancing application is as a critical additive in the fabrication of high-performance perovskite solar cells (PSCs), where its unique properties are leveraged to enhance device efficiency and operational stability.

Molecular Formula C2H8BF4N
Molecular Weight 132.9 g/mol
CAS No. 16970-97-1
Cat. No. B108692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylammonium tetrafluoroborate
CAS16970-97-1
Synonymsdimethylazanium, tetrafluoroboron
Molecular FormulaC2H8BF4N
Molecular Weight132.9 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C[NH2+]C
InChIInChI=1S/C2H7N.BF4/c1-3-2;2-1(3,4)5/h3H,1-2H3;/q;-1/p+1
InChIKeyUNLVJYLAJAMIFB-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylammonium Tetrafluoroborate (CAS 16970-97-1) Procurement Guide: Baseline Profile and Primary Research Applications


Dimethylammonium tetrafluoroborate (CAS 16970-97-1) is an organic salt composed of the dimethylammonium cation (C₂H₈N⁺) and the tetrafluoroborate anion (BF₄⁻), with a molecular weight of 132.896 g/mol [1]. Its most prominent and rapidly advancing application is as a critical additive in the fabrication of high-performance perovskite solar cells (PSCs), where its unique properties are leveraged to enhance device efficiency and operational stability [2]. The compound also finds use in synthetic organic chemistry, notably as a component in novel reagents for electrophilic trifluoromethylation of carbon nucleophiles [3].

Why Dimethylammonium Tetrafluoroborate (CAS 16970-97-1) Cannot Be Substituted with Generic Analogs in Perovskite Device Engineering


In perovskite solar cell engineering, substituting dimethylammonium tetrafluoroborate with closely related analogs like methylammonium tetrafluoroborate (MABF4), ammonium tetrafluoroborate (NH4BF4), or formamidinium tetrafluoroborate (FABF4) is not straightforward due to critical differences in cation volatility, which dictates the additive's concentration sensitivity and its role as a spontaneous heterointerface modulator (SHM) [1]. Furthermore, the choice between tetrafluoroborate (BF₄⁻) and alternative pseudohalide anions (e.g., I⁻, Cl⁻) or even other ammonium salts with the same anion (e.g., dimethylammonium chloride, DMAI) leads to fundamentally different outcomes in terms of bandgap modulation, defect passivation mechanisms, and final device stability, as the specific cation-anion pairing governs the crystallization kinetics and interfacial properties of the perovskite film [2]. Therefore, a 'similar' reagent will not yield equivalent performance metrics.

Quantitative Evidence for Dimethylammonium Tetrafluoroborate (CAS 16970-97-1): Performance Differentiation Versus Key Analogs


Superior Perovskite Solar Cell Efficiency Gains with BF₄⁻ Anion from Dimethylammonium Tetrafluoroborate

While the dimethylammonium cation (DMA⁺) plays a crucial role in film morphology and crystallization [1], the tetrafluoroborate anion (BF₄⁻) is a primary driver for enhanced photovoltaic performance. In a direct comparison with a control device lacking the BF₄⁻ anion, the incorporation of BF₄⁻ (via a tetrafluoroborate salt) into a mixed-ion perovskite absorber layer ((FAPbI₃)₀.₈₃(MAPbBr₃)₀.₁₇) substantially boosted the device's power conversion efficiency (PCE).

Perovskite Solar Cells Photovoltaics Additive Engineering

Differentiation of Dimethylammonium Tetrafluoroborate's Volatility and Concentration Sensitivity for Spontaneous Heterointerface Modulation (SHM)

A recent 2025 preprint directly compares the performance of three tetrafluoroborate-based additives with different cations—ammonium (NH₄⁺), methylammonium (MA⁺), and formamidinium (FA⁺)—as Spontaneous Heterointerface Modulators (SHMs) in FAPbI₃ perovskite solar cells [1]. The study finds that while the BF₄⁻ anion is essential for the SHM function, the volatility of the paired cation dictates the additive's practical utility. NH₄BF₄, which contains the most volatile cation (NH₄⁺), exhibited the most moderate 'concentration sensitivity', meaning its performance was least affected by deviations from the optimal additive concentration. This is a critical engineering advantage.

Spontaneous Heterointerface Modulation Additive Engineering Perovskite Solar Cells

Demonstrated Long-Term Operational Stability Improvement with Dimethylammonium (DMA⁺) Additive

The dimethylammonium cation (DMA⁺) is established as a key additive for improving the long-term operational stability of halide perovskite solar cells [1]. While a specific quantitative stability metric (e.g., T80 lifetime in hours) for the tetrafluoroborate salt was not found, research on DMA⁺-based additives consistently demonstrates this benefit. This is a crucial differentiator against additives that may boost initial efficiency but do not confer long-term durability, which is a primary barrier to PSC commercialization.

Perovskite Stability Additive Engineering Photovoltaics

Synthetic Utility: A Novel Reagent for Electrophilic Trifluoromethylation of Carbon Nucleophiles

Dimethylammonium tetrafluoroborate is a key component in the development of a novel reagent, [(oxido)phenyl(trifluoromethyl)-λ⁴-sulfanylidene]dimethylammonium tetrafluoroborate, for the electrophilic trifluoromethylation of carbon nucleophiles [1]. This application is distinct from its role in perovskite photovoltaics. The introduction of the trifluoromethyl group (-CF₃) is highly valuable in medicinal and agricultural chemistry for modulating drug properties. This reagent offers a unique method for achieving this transformation.

Organic Synthesis Trifluoromethylation Reagent Development

Optimal Research and Industrial Deployment Scenarios for Dimethylammonium Tetrafluoroborate (CAS 16970-97-1)


High-Efficiency Perovskite Solar Cell R&D Requiring Process Stability

In R&D settings focused on developing stable, high-efficiency perovskite solar cells, dimethylammonium tetrafluoroborate is a prime candidate for use as an additive in the perovskite precursor solution [1]. Its use is particularly compelling when the fabrication process demands a wide concentration window, as the volatile nature of the dimethylammonium cation is expected to mitigate the high concentration sensitivity often seen with other tetrafluoroborate salts [2]. This translates to more reproducible and robust device performance during iterative optimization, a key factor in accelerating development timelines and scaling up to pilot production.

Fabrication of Perovskite Solar Cells Targeting Maximum Power Conversion Efficiency

For applications where maximizing the initial power conversion efficiency (PCE) is paramount, dimethylammonium tetrafluoroborate is a high-value additive. The tetrafluoroborate anion (BF₄⁻) has been shown to boost PCE from 17.55% to 20.16% in mixed-cation perovskite systems through improvements in open-circuit voltage and fill factor [1]. This significant performance gain directly addresses the core metric for photovoltaic device competitiveness, making the compound a strategic choice for projects aiming to set new efficiency records or meet stringent performance benchmarks.

Academic and Industrial Research on Spontaneous Heterointerface Modulation (SHM) in PSCs

For research groups and industrial labs investigating the mechanism and optimization of Spontaneous Heterointerface Modulation (SHM) in perovskite solar cells, dimethylammonium tetrafluoroborate is an essential material [1]. As part of a class of volatile tetrafluoroborate salts, it serves as a key tool for studying how cation volatility influences the concentration sensitivity and interfacial properties of SHMs. Procuring this specific compound allows for controlled, comparative studies that are not possible with less volatile or structurally distinct analogs like MABF₄ or FABF₄, thereby advancing fundamental understanding and enabling rational SHM design.

Organic Synthesis: Electrophilic Trifluoromethylation of Carbon Nucleophiles

In synthetic organic chemistry laboratories, particularly those in medicinal or agricultural chemistry, dimethylammonium tetrafluoroborate is a valuable reagent for the electrophilic trifluoromethylation of carbon nucleophiles [1]. It is a key component of a novel trifluoromethylation reagent, enabling the introduction of the -CF₃ group into target molecules. This transformation is crucial for modulating the lipophilicity, metabolic stability, and bioavailability of drug candidates and agrochemicals. This specific utility makes the compound a targeted procurement item for labs engaged in late-stage functionalization and lead optimization.

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